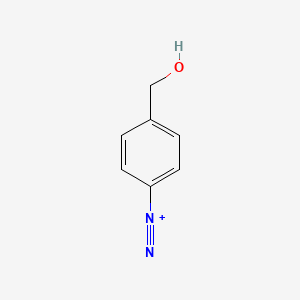
4-(Hydroxymethyl)benzenediazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)benzenediazonium(1+), also known as 4-hmbdi, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. This compound(1+) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound(1+) is primarily located in the cytoplasm. Outside of the human body, this compound(1+) can be found in mushrooms. This makes this compound(1+) a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Toxicological Studies
4-(Hydroxymethyl)benzenediazonium has been extensively studied for its potential carcinogenic effects, particularly in relation to mushrooms such as Agaricus bisporus.
Carcinogenicity
Research indicates that this compound is a potent carcinogen. In several studies involving Swiss mice:
- Subcutaneous Injection Studies : Mice injected with this compound tetrafluoroborate showed increased tumor incidence in the subcutis and skin after 26 weeks of treatment .
- Gavage Studies : A single gavage of the compound resulted in tumors of the glandular stomach .
The data from these studies suggest a clear link between exposure to this compound and tumor development, emphasizing its relevance in cancer research.
Mutagenicity Testing
The mutagenic potential of this compound has been investigated using the Ames test, which assesses the mutagenicity of compounds using bacterial strains:
- In tests conducted with Salmonella typhimurium, this compound demonstrated significant mutagenic activity, particularly when activated by mushroom tyrosinase or rat hepatic cytosol .
- The compound was found to induce DNA damage and mutations, reinforcing its classification as a mutagen.
Applications in Mushroom Research
Given its presence in edible mushrooms like Agaricus bisporus, this compound plays a critical role in understanding the safety and health implications of mushroom consumption:
- Bioactivation Studies : Research has shown that compounds derived from mushrooms can be bioactivated to form mutagenic products, with this compound being a key player in this process .
- This underscores the importance of assessing the risks associated with mushroom consumption, especially concerning potential carcinogenic compounds.
Genotoxicity Assessments
Genotoxicity studies have provided insight into the mechanisms by which this compound exerts its effects:
- In vitro studies revealed that the compound can cause DNA strand breaks and cross-linking in various cell lines .
- These findings highlight the need for caution regarding exposure to this compound, particularly in food safety contexts.
Data Summary Table
Propiedades
Número CAS |
78246-53-4 |
|---|---|
Fórmula molecular |
C7H7N2O+ |
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)benzenediazonium |
InChI |
InChI=1S/C7H7N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,10H,5H2/q+1 |
Clave InChI |
BTKRSPXVXZNYGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)[N+]#N |
SMILES canónico |
C1=CC(=CC=C1CO)[N+]#N |
Key on ui other cas no. |
78246-53-4 |
Números CAS relacionados |
78246-54-5 (tetrafluoroborate(1-)) |
Sinónimos |
4-(hydroxymethyl)benzenediazonium ion 4-(hydroxymethyl)benzenediazonium ion, tetrafluoroborate (1-) 4-(hydroxymethyl)benzenediazonium sulfate 4-(hydroxymethyl)benzenediazonium tetrafluoroborate 4-HMBDI |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















